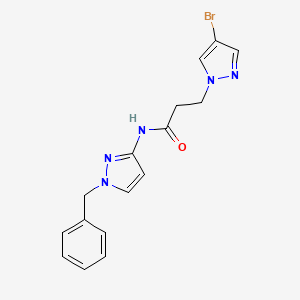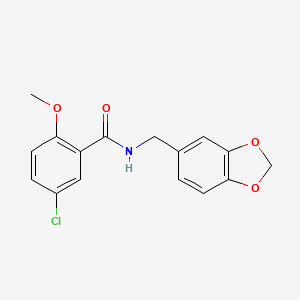
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. The compound is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. In addition, the compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide has various biochemical and physiological effects. The compound has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, the compound has been shown to inhibit the activity of certain enzymes and proteins involved in angiogenesis, the process of forming new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. In addition, the compound has been shown to have low toxicity in vitro. However, the compound has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide. One direction is to investigate the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the compound's mechanism of action and identify the specific enzymes and proteins that it targets. Further studies are also needed to evaluate the compound's safety and efficacy in vivo.
Métodos De Síntesis
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide has been synthesized using different methods. One of the most common methods involves the reaction of 1-benzyl-3-chloropyrazole with 4-bromo-1H-pyrazole in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF). The resulting product is then treated with 3-bromopropionyl chloride to obtain N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide has been researched for its potential biological and pharmacological properties. Studies have shown that the compound has anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, the compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-3-(4-bromopyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O/c17-14-10-18-21(12-14)9-7-16(23)19-15-6-8-22(20-15)11-13-4-2-1-3-5-13/h1-6,8,10,12H,7,9,11H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZLWHAEOHFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-Benzyl-1H-pyrazol-3-YL)-3-(4-bromo-1H-pyrazol-1-YL)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)


![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)